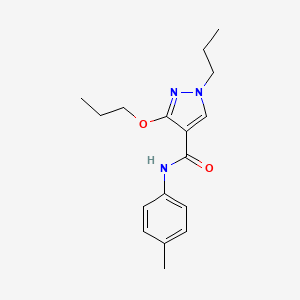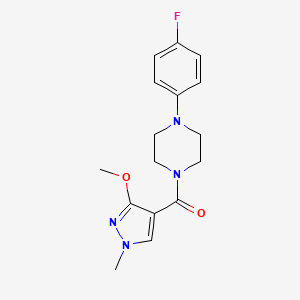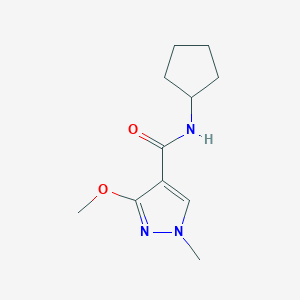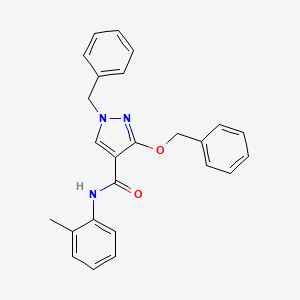
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as MPPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the pyrazole family of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms. MPPP has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. It has been used in studies of drug metabolism, as it is a metabolite of certain drugs, such as the antidepressant fluoxetine. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as it is a substrate for certain enzymes, such as cytochrome P450. Additionally, N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been used in studies of receptor-mediated signalling, as it is an agonist for certain receptors, such as the serotonin 5-HT2A receptor.
Mechanism of Action
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is thought to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It binds to the receptor, activating it and leading to downstream effects. At the 5-HT2A receptor, N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is thought to increase the activity of the enzyme adenylate cyclase, leading to an increase in the production of the second messenger molecule cAMP. This leads to a cascade of events, including the activation of other enzymes and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its biochemical and physiological effects. In studies of drug metabolism, it has been found to be a metabolite of certain drugs, such as the antidepressant fluoxetine. Additionally, it has been found to be a substrate for certain enzymes, such as cytochrome P450. At the 5-HT2A receptor, it has been found to increase the activity of the enzyme adenylate cyclase, leading to an increase in the production of the second messenger molecule cAMP. This leads to a cascade of events, including the activation of other enzymes and the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. Additionally, it is relatively non-toxic and has low potential for causing side effects. However, there are some limitations to using N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in lab experiments. It is not as effective at activating certain receptors as other compounds, such as the serotonin 5-HT2A receptor. Additionally, it is not as effective at inhibiting certain enzymes, such as cytochrome P450, as other compounds.
Future Directions
There are a variety of potential future directions for research on N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. One potential direction is to study the effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide on other receptors, such as the serotonin 5-HT2B receptor. Additionally, further research could be done on the effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide on other enzymes, such as cytochrome P450. Additionally, research could be done on the potential therapeutic applications of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, such as its potential use as an antidepressant. Finally, further research could be done on the potential toxicological effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its metabolites.
Synthesis Methods
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including reductive amination, condensation reactions, and Grignard reactions. The most common synthesis method for N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a reductive amination reaction, which involves the reaction of 4-methylphenylboronic acid with propyl isocyanide in the presence of a palladium catalyst. The reaction yields a product that is a mixture of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its isomer, N-(4-methylphenyl)-1-propyl-3-propoxy-1H-pyrazole-4-carboxamide. The two compounds can be separated by column chromatography.
properties
IUPAC Name |
N-(4-methylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-10-20-12-15(17(19-20)22-11-5-2)16(21)18-14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUGIMQJFJFENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-1-propyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)

![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)